molecular formula C17H12ClN3OS2 B12183482 3-chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide

3-chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B12183482
M. Wt: 373.9 g/mol
InChI Key: DAIXCJVRXLPZLW-UHFFFAOYSA-N
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Description

3-Chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiophene core substituted with a chlorine atom at position 2. The carboxamide group at position 2 is linked to a pyrazole ring, which is further functionalized with a thiophen-2-ylmethyl group.

Properties

Molecular Formula

C17H12ClN3OS2

Molecular Weight

373.9 g/mol

IUPAC Name

3-chloro-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H12ClN3OS2/c18-15-12-5-1-2-6-13(12)24-16(15)17(22)20-14-7-8-19-21(14)10-11-4-3-9-23-11/h1-9H,10H2,(H,20,22)

InChI Key

DAIXCJVRXLPZLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=NN3CC4=CC=CS4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzothiophene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrazole Ring: The pyrazole ring can be synthesized via condensation reactions involving hydrazines and 1,3-diketones.

    Attachment of the Thiophene Moiety: The thiophene group is often introduced through cross-coupling reactions such as the Suzuki or Stille coupling.

    Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and pyrazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include LiAlH4 or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Oxidized derivatives of the thiophene and pyrazole rings.

    Reduction: Reduced forms of the compound, potentially altering the functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3-chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of carboxamide derivatives with heterocyclic substituents. Below is a comparison with structurally related compounds:

Compound Core Structure Substituents Molecular Weight Key Properties/Findings
3-Chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide (Target) Benzothiophene - Cl at C3
- Pyrazole linked to thiophen-2-ylmethyl
~373.9 g/mol* Hypothesized enhanced π-π interactions due to fused benzothiophene; potential metabolic stability from thiophene
5-Chloro-2-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)-1H-benzimidazole Benzimidazole - Cl at C5/C6 (mixed occupancy)
- Thiophen-2-ylmethyl
330.84 g/mol Dihedral angles: 36.32–38.90° between benzimidazole and thiophene; chain-like molecular packing via C–H⋯N/S interactions
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole - Cl on acetamide
- 4-Chlorophenyl and cyano groups
296.7 g/mol Synthesized via THF-mediated reaction; electron-withdrawing groups may enhance reactivity
5-Chloro-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide Thiophene - Cl at C5
- Pyridinyl-pyrazole substituent
332.8 g/mol Smiles: Cn1cc(-c2ccc(CNC(=O)c3ccc(Cl)s3)cn2)cn1; potential kinase inhibition motifs
3-Chloro-N-[(2-methyl-5-nitrophenyl)carbamothioyl]-1-benzothiophene-2-carboxamide Benzothiophene - Cl at C3
- Nitrophenyl-thiocarbamoyl group
405.87 g/mol Nitro group introduces strong electron-withdrawing effects; possible use in chelation

*Calculated based on molecular formula C₁₇H₁₁ClN₂OS₂.

Key Observations:

Core Heterocycle Influence: Benzothiophene vs. Benzimidazole: The benzothiophene core (target compound) offers greater aromaticity and planar rigidity compared to benzimidazole, which may influence binding to hydrophobic protein pockets. Benzimidazole derivatives exhibit dihedral angles of ~36–39° between aromatic systems, suggesting moderate conformational flexibility . Thiophene vs.

Substituent Effects :

  • Chlorine Position : Chlorine at C3 (benzothiophene) vs. C5/C6 (benzimidazole) alters electronic distribution and steric interactions. Mixed occupancy in benzimidazole derivatives (e.g., 6.0% 6-Cl isomer ) complicates crystallographic purity.
  • Thiophen-2-ylmethyl Group : This substituent in the target compound and benzimidazole analogues enhances metabolic stability by resisting oxidative degradation, a common issue with alkyl chains .

Synthetic Routes :

  • Acetamide derivatives (e.g., ) are synthesized via nucleophilic acyl substitution, while carboxamides (target, ) likely require coupling reagents like EDC/HOBt.

Crystallographic Behavior :

  • Benzimidazole derivatives form parallel molecular chains via weak C–H⋯N/S interactions , whereas the target compound’s benzothiophene core may promote tighter π-stacking.

Biological Activity

3-chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds. Its unique structural components, including a thiophene ring, a pyrazole ring, and a benzamide moiety, suggest potential biological activities that warrant investigation. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 3-chloro-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide is C15H12ClN3OSC_{15}H_{12}ClN_3OS, with a molecular weight of 317.8 g/mol. The compound's structure can be summarized as follows:

PropertyValue
Molecular FormulaC15H12ClN3OS
Molecular Weight317.8 g/mol
IUPAC Name3-chloro-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]benzamide
SMILESC1=CC(=CC(=C1)Cl)C(=O)NC2=CC=NN2CC3=CC=CS3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes.
  • Receptor Interaction : It could bind to cellular receptors, thereby altering signal transduction pathways.
  • Gene Expression Modulation : The compound may affect the expression of genes related to inflammation, cell proliferation, and apoptosis.

Antiviral Activity

Studies have shown that pyrazole derivatives can exhibit antiviral properties. For instance, certain pyrazolo[3,4-d]pyrimidines demonstrated significant inhibition against respiratory syncytial virus (RSV) with EC50 values ranging from 5 to 28 μM . This suggests that similar derivatives may possess comparable antiviral efficacy.

Anticancer Potential

Compounds containing pyrazole rings have been explored for their anticancer potential. Research on structurally related compounds has indicated their ability to inhibit key kinases involved in cancer progression. For example, inhibitors targeting PI3K have shown promise in reducing tumor cell proliferation .

Case Studies

A review of literature reveals several case studies where pyrazole-based compounds were evaluated for their biological activities:

  • Antiviral Screening : A study screened various pyrazole derivatives for their ability to inhibit viral replication. One compound demonstrated an EC50 value of 6.7 μM against HCV .
  • Kinase Inhibition : Another study identified pyrazole derivatives as potent inhibitors of specific kinases associated with cancer cell survival and proliferation, showcasing IC50 values significantly lower than standard treatments .

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